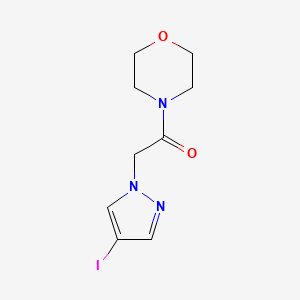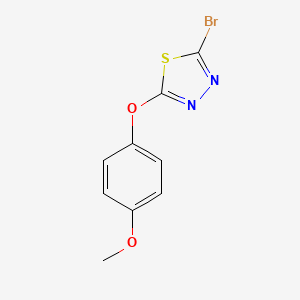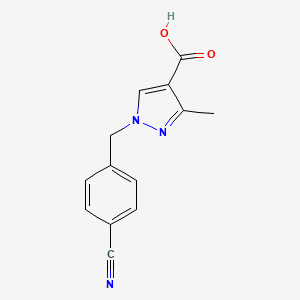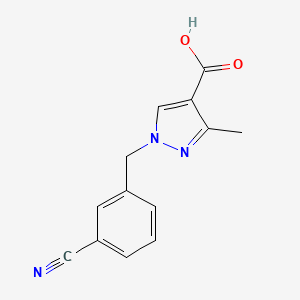![molecular formula C7H11N3S2 B1400082 5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 1467128-54-6](/img/structure/B1400082.png)
5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
While specific synthesis methods for 5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine are not available, there are general methods for synthesizing 1,3,4-thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The InChI key for this compound is IAGNYMJXYAERDJ-UHFFFAOYSA-N. This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 329.8±25.0 °C . The predicted density is 1.327±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The pKa value is predicted to be 3.75±0.10 .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis and Structural Analysis : The 1,3,4-thiadiazole core, including derivatives similar to 5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine, has been extensively used in the synthesis of heterocyclic compounds. These compounds are synthesized using various methods and are characterized using techniques like FTIR, NMR, and elemental analysis. This process involves the reaction of 1,3,4-thiadiazol-2-amine with different agents to produce a variety of heterocyclic derivatives (El-Sayed et al., 2015), (Dani et al., 2013).
Biological Activities and Applications
- Antimicrobial and Antiproliferative Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine show significant biological activities. Some compounds in this category have been found to possess high DNA protective ability against oxidative stress and strong antimicrobial activity against specific strains of bacteria (Gür et al., 2020).
- Anticancer Potential : Novel 1,3,4-thiadiazole derivatives, related to 5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine, have been synthesized and evaluated for their anticancer activities. Certain compounds have shown promising results against specific human tumor cell lines (Almasirad et al., 2016), (Krishna et al., 2020).
- Anti-Inflammatory and Analgesic Properties : Some derivatives of 1,3,4-thiadiazole have been identified as potent anti-inflammatory and analgesic agents, indicating the potential therapeutic use of these compounds (Bhati & Kumar, 2008), (Naik et al., 2015).
Molecular Design and Synthesis for Specific Applications
- Molecular Hybridization for Drug Development : The molecular hybridization approach has been used to design phenothiazine and 1,3,4-thiadiazole hybrid derivatives for antitubercular agents. This approach illustrates the versatility of 1,3,4-thiadiazole compounds in drug development (Ramprasad et al., 2015).
- Synthesis for Antihypertensive Agents : 1,3,4-thiadiazole derivatives have been synthesized as potential antihypertensive agents, indicating the diverse range of therapeutic applications these compounds can have (Samel & Pai, 2010).
properties
IUPAC Name |
5-(cyclobutylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c8-6-9-10-7(12-6)11-4-5-2-1-3-5/h5H,1-4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGNYMJXYAERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)

![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)









amine](/img/structure/B1400020.png)
